tert-Butyl 4-((3-hydroxypropyl)carbamoyl)benzylcarbamate
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Overview
Description
tert-Butyl 4-((3-hydroxypropyl)carbamoyl)benzylcarbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a benzylcarbamate moiety, and a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the protection of functional groups, selective reactions to introduce the desired substituents, and purification steps to obtain the final product in high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxypropyl group in the compound can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: The carbonyl groups, if present, can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-((3-hydroxypropyl)carbamoyl)benzylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its carbamate moiety is of particular interest in the study of enzyme inhibition and activation .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials. Its functional groups allow for cross-linking reactions, which are essential in the formation of durable materials .
Mechanism of Action
The mechanism of action of tert-Butyl 4-((3-hydroxypropyl)carbamoyl)benzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The hydroxypropyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes .
Comparison with Similar Compounds
- tert-Butyl (3-hydroxypropyl)carbamate
- tert-Butyl benzylcarbamate
- tert-Butyl (4-hydroxybutyl)carbamate
Comparison: tert-Butyl 4-((3-hydroxypropyl)carbamoyl)benzylcarbamate is unique due to the presence of both a benzylcarbamate and a hydroxypropyl group. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that may only contain one of these functional groups .
Properties
IUPAC Name |
tert-butyl N-[[4-(3-hydroxypropylcarbamoyl)phenyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-16(2,3)22-15(21)18-11-12-5-7-13(8-6-12)14(20)17-9-4-10-19/h5-8,19H,4,9-11H2,1-3H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFLPXBNZQAJPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)NCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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